2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide
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Overview
Description
The compound contains an oxazol-2(3H)-one moiety, which plays a significant role in the fields of organic synthesis and drug development . The classical synthesis of oxazol-2(3H)-one derivatives requires high temperatures, metal catalysts, complex substrates, or multi-step reactions .
Synthesis Analysis
Oxazol-2(3H)-ones can be synthesized from readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction in the absence of any catalyst and additive . This reaction is scalable, and the obtained products can be readily converted to other valuable aza-heterocyclic frameworks .Scientific Research Applications
Novel Inhibitors of Mycobacterium Tuberculosis
A series of derivatives including "2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide" derivatives were designed and evaluated for their inhibition of Mycobacterium tuberculosis (MTB) enoyl-acyl carrier protein reductase (InhA), showcasing their potential as novel inhibitors against both drug-sensitive and drug-resistant MTB strains. These compounds, particularly one with significant in vitro activity and non-cytotoxicity at relevant concentrations, highlight the compound's role in addressing tuberculosis treatment challenges (Pedgaonkar et al., 2014).
Antimicrobial Activity
The compound's structural framework has been utilized to synthesize derivatives with potent antimicrobial activities. Research involving derivatives of pyrimidinones and oxazinones fused with thiophene rings using related starting materials demonstrated their effectiveness as antimicrobial agents, comparable to established drugs like streptomycin and fusidic acid, thus indicating its potential in developing new antimicrobial strategies (Hossan et al., 2012).
Radioligand Imaging with PET
In the realm of diagnostic imaging, derivatives of the compound have been explored for their use as selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET), illustrating its application in neuroimaging and the study of neuroinflammation (Dollé et al., 2008).
Synthesis of Novel Heterocycles
The compound serves as a key intermediate in the synthesis of novel heterocycles, demonstrating its versatility in organic synthesis. Studies have shown its application in creating new thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives with potential antitumor activities, thereby contributing to medicinal chemistry and drug discovery efforts (Albratty et al., 2017).
Insecticidal Assessment
Additionally, the compound's derivatives have been assessed for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis, indicating its potential application in agricultural pest management (Fadda et al., 2017).
Future Directions
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c24-17(12-23-15-4-1-2-5-16(15)27-19(23)25)22-13-6-8-14(9-7-13)26-18-20-10-3-11-21-18/h1-5,10-11,13-14H,6-9,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRGVPBRUJDNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CN2C3=CC=CC=C3OC2=O)OC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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